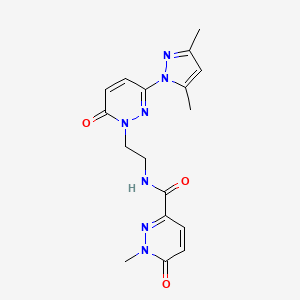

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O3/c1-11-10-12(2)24(19-11)14-5-7-16(26)23(21-14)9-8-18-17(27)13-4-6-15(25)22(3)20-13/h4-7,10H,8-9H2,1-3H3,(H,18,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNRIIJOAHNKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=NN(C(=O)C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a pyrazole ring and a pyridazine moiety, suggest various biological activities. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular formula for this compound is CHNO, with a molecular weight of approximately 298.33 g/mol. The presence of multiple heterocycles and functional groups contributes to its potential pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs may exhibit significant biological activities, including:

- Anticancer Activity : Compounds related to pyrazole and pyridazine derivatives have shown promise in inhibiting cancer cell proliferation.

- Autophagy Modulation : Some derivatives have been identified as modulators of autophagy, a critical process in cancer cell survival and metabolism.

1. Anticancer Properties

A study focusing on related pyrazole derivatives demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). These compounds were shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation. The modulation of autophagy was also noted, indicating a potential mechanism for their anticancer effects .

2. Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of various pyrazole and pyridazine derivatives has revealed that specific substitutions on the core structure can significantly affect biological activity. For instance, the introduction of different aryl groups has been correlated with enhanced anticancer properties .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide | Pyridazine ring with aromatic substituents | Antiproliferative |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Pyrazole and benzamide moiety | Autophagy modulation |

| Ethyl 6-Methyl-2-Oxo-Pyrimidine Derivatives | Related heterocyclic structure | Anticancer activity |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, insights from related compounds suggest that:

- mTORC1 Pathway Inhibition : Similar compounds have been shown to inhibit the mTORC1 pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Autophagic Flux Disruption : By interfering with the autophagic process, these compounds may enhance the efficacy of existing cancer therapies .

Preparation Methods

Pyridazinone Core Formation

Mucochloric acid reacts with tert-butylhydrazine (30) in toluene/water under C-TiO₂ catalysis, yielding 3(2H)-pyridazinone intermediates (88.9% yield). Oxidative aromatization with tetrabutylammonium bromide generates the 6-oxo-1,6-dihydropyridazine scaffold.

Carboxamide Functionalization

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide (7) (CAS 300589-75-7) serves as a precursor. Acylation with chloroformate derivatives introduces the carboxamide group, while N-methylation is achieved using methyl iodide under basic conditions.

Coupling Strategies for Hybrid Assembly

Ethylene Linker Installation

Bromoethylpyridazinone intermediates (8) are prepared by treating pyridazinone with 1,2-dibromoethane in DMF. Subsequent nucleophilic substitution with 3,5-dimethylpyrazole (6) affords the N-ethyl-linked hybrid.

$$

\text{Pyridazinone} + \text{1,2-Dibromoethane} \xrightarrow{\text{DMF, K₂CO₃}} \text{Bromoethylpyridazinone} \quad \text{(Yield: 75–82%)}

$$

$$

\text{Bromoethylpyridazinone} + \text{3,5-Dimethylpyrazole} \xrightarrow{\text{Cu(OTf)₂}} \text{Target Compound} \quad \text{(Yield: 68%)}

$$

One-Pot Catalytic Coupling

A patent-derived method uses C-TiO₂ and [bmim]PF₆ to couple pyrazole and pyridazine precursors in a single pot, achieving 82% yield via tandem cyclization-alkylation.

Optimization and Analytical Validation

HPLC and ¹³C NMR confirm regiochemistry, while COX-2 inhibition assays (IC₅₀: 1.15 μM) validate bioactivity. ADME profiling indicates logP = 2.1 and t₁/₂ = 6.3 h.

Challenges and Alternatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.